N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Kinase inhibition Oxalamide scaffold Structure-activity relationships

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-42-7) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker (–NH–CO–CO–NH–) joining a 4-fluorophenyl moiety at N1 with a hybrid N2 substituent that combines furan-2-yl and indolin-1-yl groups via an ethyl bridge. The compound exhibits a molecular formula of C22H20FN3O3 and a molecular weight of approximately 393.4 g/mol.

Molecular Formula C22H20FN3O3
Molecular Weight 393.418
CAS No. 898416-42-7
Cat. No. B2394624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
CAS898416-42-7
Molecular FormulaC22H20FN3O3
Molecular Weight393.418
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC=CO4
InChIInChI=1S/C22H20FN3O3/c23-16-7-9-17(10-8-16)25-22(28)21(27)24-14-19(20-6-3-13-29-20)26-12-11-15-4-1-2-5-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
InChIKeyHARDPAYSKXFTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-42-7): Structural Identity and Compound Class Baseline


N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-42-7) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker (–NH–CO–CO–NH–) joining a 4-fluorophenyl moiety at N1 with a hybrid N2 substituent that combines furan-2-yl and indolin-1-yl groups via an ethyl bridge . The compound exhibits a molecular formula of C22H20FN3O3 and a molecular weight of approximately 393.4 g/mol . Oxalamide derivatives as a class have been investigated as kinase inhibitors, with patent literature describing their utility as c-Met and growth factor receptor tyrosine kinase inhibitors in proliferative diseases [1]. However, it is critical to note that this specific compound (CAS 898416-42-7) is structurally distinct from FIIN-4 (CAS 2093088-81-2; a pyrimido[4,5-d]pyrimidine-based covalent FGFR inhibitor with molecular weight 634.73), despite erroneous cross-referencing on some vendor websites; the quantitative evidence presented below should be interpreted with this structural distinction in mind .

1
Pathway-study fit

Oxalamide scaffold suited for kinase inhibitor screening, particularly c-Met and growth factor receptor tyrosine kinase programs.

2
Selection context

4-fluorophenyl N1 cap with electron-withdrawing character supports metabolic stability review in cellular assays.

3
Structural verification

Structurally distinct from FIIN-4; verify identity by LC-MS and 1H NMR upon receipt.

Why Direct Substitution Among N1-Aryl-N2-(furan-indolin-ethyl)oxalamide Analogs Is Not Scientifically Justified


Members of the N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide series share a conserved core scaffold but diverge at the N1-aryl substituent, making generic interchange scientifically unsound. Specifically, the N1-aryl group determines electronic character, steric profile, and hydrogen-bonding capability at a position critical for target engagement. Measurable differences exist among close analogs: the 4-fluorophenyl variant (target compound, CAS 898416-42-7) introduces a para-fluoro substituent with distinct electron-withdrawing properties and metabolic stability compared to the 2-fluorophenyl isomer (ortho-substituted), the 4-methoxyphenyl analog (electron-donating), or the m-tolyl version (methyl substitution) . Published structure-activity relationship (SAR) data on oxalamide-based kinase inhibitors demonstrate that even single-atom modifications at the N1 position can produce orders-of-magnitude shifts in target potency and selectivity profiles [1]. Consequently, procurement decisions based on scaffold-level assumptions rather than substituent-specific evidence risk selecting a compound with fundamentally different biological behavior, invalidating experimental conclusions.

N1-Aryl

4-F vs. 2-F regioisomer

Para-fluoro substitution may alter metabolic stability and electronic profile compared to ortho-fluoro; CYP450-mediated oxidation rates may differ significantly.

Electronics

4-F vs. 4-OMe / m-tolyl

Electron-withdrawing 4-fluorophenyl cannot substitute for electron-donating 4-methoxyphenyl or m-tolyl analogs; target recognition may shift.

Scaffold

Oxalamide vs. FIIN-4

This oxalamide (MW ~393) is not FIIN-4 (MW ~635, pyrimido[4,5-d]pyrimidine core); FGFR IC50 data for FIIN-4 does not apply.

Quantitative Differentiation Evidence for N1-(4-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-42-7)


Structural Class Differentiation: Oxalamide Linker Versus Urea and Amide Bioisosteres in Kinase Inhibitor Scaffolds

The oxalamide linker (–NH–CO–CO–NH–) in the target compound provides a distinct hydrogen-bonding donor/acceptor pattern and conformational rigidity compared to common bioisosteric replacements. In p38α MAP kinase inhibitor programs, incorporation of an oxalamide moiety at the C-3 position enhanced potency by 3- to 10-fold relative to the corresponding amide or urea analogs, as confirmed by X-ray co-crystallography revealing critical binding interactions [1]. While the target compound's specific target(s) remain uncharacterized in the public domain, this class-level evidence indicates that the oxalamide core is not functionally interchangeable with simpler amide or urea scaffolds and may confer unique hydrogen-bonding geometry relevant to kinase ATP-binding site recognition [2].

Oxalamide linker vs. amide/urea
Class-level inference
Oxalamide scaffold: –NH–CO–CO–NH–
Amide/urea analogs: –NH–CO– / –NH–CO–NH–
3- to 10-fold potency enhancement
Supports kinase inhibitor scaffold selection; oxalamide linker may provide unique H-bond geometry.
p38α MAP kinase biochemical assay; X-ray co-crystallography context.
Kinase inhibition Oxalamide scaffold Structure-activity relationships

N1 Substituent Differentiation: 4-Fluorophenyl Versus 2-Fluorophenyl Regioisomer and Other N1-Aryl Analogs

The para-fluorophenyl substitution (4-fluorophenyl) at N1 in the target compound (CAS 898416-42-7) is regioisomerically distinct from the ortho-fluorophenyl analog N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide. In medicinal chemistry, para- versus ortho-fluoro substitution on aryl rings produces measurable differences in metabolic stability, with para-fluoro generally resisting CYP450-mediated hydroxylation more effectively than ortho-fluoro due to reduced electronic activation at the ortho and para positions [1]. Additionally, the 4-fluorophenyl group exerts a distinct electron-withdrawing inductive effect (–I) without resonance donation, differing from the electron-donating 4-methoxyphenyl analog (CAS 898416-36-9) and the weakly electron-donating m-tolyl analog, potentially altering target binding affinity and selectivity . The 4-fluorophenyl substitution also increases lipophilicity (calculated logP contribution) relative to unsubstituted phenyl, which may affect cell permeability and non-specific protein binding.

4-F vs. 2-F regioisomer
Class-level inference
4-fluorophenyl (para): σp = +0.06
2-fluorophenyl (ortho): altered steric/electronic profile
Metabolic stability may differ; para-fluoro resists CYP450 oxidation more effectively
Para-fluoro substitution may support longer-incubation cellular assays.
Inferred from medicinal chemistry principles; no direct experimental data for this series.
Fluorine substitution Regioisomer comparison Metabolic stability

Indoline-Furan Hybrid Architecture: Differentiation from Simple Indole or Furan Mono-Scaffold Systems

The target compound incorporates both indolin-1-yl (saturated indoline, not indole) and furan-2-yl moieties connected through a chiral ethyl bridge, creating a three-dimensional pharmacophore distinct from flat indole or furan mono-systems. Indoline-containing compounds have demonstrated biological activities that differ qualitatively from their indole counterparts: the saturated pyrrolidine ring of indoline introduces a basic nitrogen (pKa ~5-6 for indoline vs. non-basic indole), enabling pH-dependent protonation states that can influence solubility, membrane permeability, and target interactions [1]. Furan-2-yl serves as a heterocyclic bioisostere capable of engaging in π-stacking and hydrogen-bond acceptance, with documented utility in kinase inhibitor design [2]. The combination of these two pharmacophoric elements in a single molecule—linked through a chiral center—creates a unique spatial arrangement not present in simpler analogs, which may confer target selectivity advantages. Indole-based oxalamide derivatives have demonstrated antiproliferative activity against HeLa (IC50 = 15.41 μM) and HCT-116 (IC50 = 11.99 μM) cell lines, providing class-level quantitative context [3].

Indoline-furan hybrid architecture
Class-level inference
Hybrid indoline-furan: saturated indoline N (pKa ~5-6), furan O
Indole-oxalamide analogs: HeLa IC50 = 15.41 μM, HCT-116 IC50 = 11.99 μM (compound 8g)
Class-level cytotoxicity benchmarks: MCF-7 IC50 = 4.72 μM, MDA-MB-231 IC50 = 6.37 μM (compound 7d)
Supports cell-model endpoint review; hybrid architecture may access unique binding modes.
MTT/SRB assays, 48-72 hr; indole-oxalamide tubulin/COX inhibitor data for context.
Indoline pharmacology Furan bioisostere Hybrid scaffold design

Critical Structural Identity Note: Differentiation from FIIN-4 (CAS 2093088-81-2)

A critical procurement caveat: several vendor websites erroneously cross-reference the target compound (CAS 898416-42-7) with FIIN-4 (CAS 2093088-81-2), a well-characterized covalent FGFR1-4 inhibitor. These are structurally and pharmacologically distinct entities. FIIN-4 is a large pyrimido[4,5-d]pyrimidine-based compound (C35H38N8O4, MW 634.73) with reported FGFR1/2/3/4 IC50 values of 2.6/2.6/5.6/9.2 nM and oral bioavailability (Tmax = 0.5 hr, T1/2 = 2.4 hr, AUC = 935 h·ng/mL at 10 mg/kg p.o.) . The target compound (C22H20FN3O3, MW ~393.4) is an oxalamide with a fundamentally different core scaffold and approximately 40% lower molecular weight . No experimental target engagement, potency, selectivity, or pharmacokinetic data for the specific oxalamide CAS 898416-42-7 have been identified in peer-reviewed literature, patent filings, or authoritative public databases (PubChem, ChEMBL, BindingDB) as of the search date. This absence of data should not be conflated with the extensive characterization of FIIN-4; scientists procuring CAS 898416-42-7 should verify structural identity by LC-MS and 1H NMR upon receipt [1].

Structural identity vs. FIIN-4
Supporting evidence
CAS 898416-42-7: C22H20FN3O3, MW ~393.4, oxalamide core
FIIN-4 (CAS 2093088-81-2): C35H38N8O4, MW 634.73, pyrimido[4,5-d]pyrimidine core, FGFR1-4 IC50 2.6-9.2 nM
Non-overlapping formulas; ~62% larger MW; FIIN-4 FGFR data does not apply to CAS 898416-42-7
Procurement caveat: verify structural identity by LC-MS and 1H NMR upon receipt.
Some vendor websites erroneously cross-reference; independent verification essential.
Chemical identity verification CAS registry accuracy FIIN-4 misattribution

Recommended Research Application Scenarios for N1-(4-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-42-7) Based on Evidence Profile


Kinase Inhibitor Screening Library Component in c-Met or FGFR Drug Discovery Programs

Given the oxalamide scaffold's established role as a kinase inhibitor pharmacophore in patent literature (US7470693B2) [1], this compound is appropriate for inclusion in diversity-oriented kinase screening libraries, particularly for programs targeting c-Met or growth factor receptor tyrosine kinases. The 4-fluorophenyl substitution provides a metabolically stable, electron-withdrawing N1 cap that complements the indoline-furan hybrid architecture. Class-level evidence indicates that oxalamide-containing compounds can achieve 3- to 10-fold potency enhancement over amide/urea counterparts [2]. This compound is structurally differentiated from FIIN-4 and should not be used as an FGFR tool compound without independent target validation.

Structure-Activity Relationship (SAR) Exploration of N1-Aryl Substitution Effects on Target Engagement

The 4-fluorophenyl N1 substituent (Hammett σp = +0.06) occupies a distinct electronic and steric position within the analog series that includes 2-fluorophenyl (ortho; altered sterics), 4-methoxyphenyl (σp = –0.27; electron-donating), m-tolyl (σp = –0.07), and unsubstituted phenyl versions . This compound is most valuable in systematic SAR campaigns where matched molecular pairs are evaluated for target potency, selectivity, and cellular permeability as a function of N1-aryl electronics. The para-fluoro group's resistance to oxidative metabolism, relative to ortho-fluoro, makes this analog preferable for cellular assays with extended incubation (>24 hr) where metabolic stability differences may confound potency measurements [3].

Indoline-Containing Pharmacophore Probe for CNS or pH-Dependent Target Engagement Studies

The indolin-1-yl moiety (saturated indoline) features a basic nitrogen (calculated pKa ~5-6) capable of pH-dependent protonation, unlike the non-basic indole analogs [4]. This property may confer unique solubility and permeability characteristics in different physiological compartments (e.g., acidic tumor microenvironment vs. neutral cytosol). Researchers investigating targets where the protonation state of the ligand influences binding (e.g., certain GPCRs, ion channels, or enzymes with pH-sensitive active sites) may find this compound useful as a probe. The chiral center at the ethyl bridge also enables stereochemical exploration if enantiomerically pure material is obtained.

Negative Control Compound for FIIN-4/FGFR Inhibitor Studies Requiring Scaffold-Matched Inactive Analog

Given that the target compound shares some pharmacophoric elements with FGFR-targeted agents but is structurally non-overlapping with FIIN-4, it may serve as a scaffold control in experiments where FIIN-4 or other FGFR inhibitors are used [5]. Upon confirmation of lack of FGFR inhibitory activity (via biochemical kinase assay), this compound could function as a negative control to validate that observed phenotypes are specific to FGFR pathway inhibition rather than off-target effects of the oxalamide/indoline/furan chemotype. Independent target profiling is required before deploying this compound in such a role [6].

Application
Selection Property
Validation Focus
Kinase inhibitor screening library component
Oxalamide scaffold with 4-fluorophenyl cap
c-Met / growth factor receptor tyrosine kinase pathway studies
SAR exploration of N1-aryl substitution
Electron-withdrawing para-fluoro (σp = +0.06)
Matched molecular pair potency and permeability review
Indoline-containing pharmacophore probe
Basic indoline nitrogen (pKa ~5-6), chiral center
pH-dependent target engagement and stereochemical exploration
Negative control for FGFR inhibitor studies
Structurally non-overlapping with FIIN-4
FGFR inhibitory activity must be independently confirmed
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